LHRH, his(6)-N-Et-pronh2(9)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

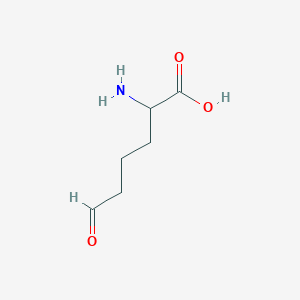

Luteinizing hormone-releasing hormone (LHRH) is a hormone that plays a crucial role in the regulation of reproductive processes in animals and humans. LHRH is synthesized in the hypothalamus of the brain and released into the bloodstream, where it stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. The synthesis of LHRH has been extensively studied, and various methods have been developed for its synthesis.

Mécanisme D'action

LHRH, his(6)-N-Et-pronh2(9)- stimulates the release of LH and FSH from the pituitary gland, which in turn stimulates the production of testosterone in males and estrogen in females. LHRH, his(6)-N-Et-pronh2(9)- analogs can be used to inhibit the release of LH and FSH, thereby reducing the production of testosterone and estrogen. This mechanism of action has been exploited for the treatment of various diseases.

Effets Biochimiques Et Physiologiques

LHRH, his(6)-N-Et-pronh2(9)- has various biochemical and physiological effects on the body. LHRH, his(6)-N-Et-pronh2(9)- stimulates the release of LH and FSH, which in turn stimulates the production of testosterone and estrogen. LHRH, his(6)-N-Et-pronh2(9)- analogs can be used to inhibit the release of LH and FSH, thereby reducing the production of testosterone and estrogen. This can lead to a reduction in the size of tumors in prostate cancer and breast cancer patients. LHRH, his(6)-N-Et-pronh2(9)- analogs can also be used to reduce the symptoms of endometriosis and as contraceptives.

Avantages Et Limitations Des Expériences En Laboratoire

LHRH, his(6)-N-Et-pronh2(9)- has several advantages and limitations for lab experiments. LHRH, his(6)-N-Et-pronh2(9)- analogs can be used to study the effects of LHRH, his(6)-N-Et-pronh2(9)- on the body and its potential use in the treatment of various diseases. However, the synthesis of LHRH, his(6)-N-Et-pronh2(9)- and its analogs is a complex process that requires specialized equipment and expertise. The cost of the synthesis process can also be a limitation for lab experiments.

Orientations Futures

There are several future directions for the study of LHRH, his(6)-N-Et-pronh2(9)-. One potential direction is the development of new LHRH, his(6)-N-Et-pronh2(9)- analogs for the treatment of various diseases. Another potential direction is the study of the role of LHRH, his(6)-N-Et-pronh2(9)- in the regulation of other physiological processes in the body. The development of new synthesis methods for LHRH, his(6)-N-Et-pronh2(9)- and its analogs is also an area of future research.

Méthodes De Synthèse

The synthesis of LHRH, his(6)-N-Et-pronh2(9)- involves the solid-phase peptide synthesis (SPPS) method. The SPPS method involves the sequential addition of amino acids to a growing peptide chain, starting from the C-terminus to the N-terminus. The amino acids are protected by various protecting groups to prevent unwanted reactions during the synthesis process. The final product is obtained by cleaving the peptide from the resin and removing the protecting groups.

Applications De Recherche Scientifique

LHRH, his(6)-N-Et-pronh2(9)- has been extensively studied for its role in reproductive processes and its potential use in the treatment of various diseases. LHRH, his(6)-N-Et-pronh2(9)- analogs have been developed for the treatment of prostate cancer, breast cancer, and endometriosis. LHRH, his(6)-N-Et-pronh2(9)- agonists and antagonists have also been developed for the treatment of infertility and as contraceptives.

Propriétés

Numéro CAS |

132461-43-9 |

|---|---|

Nom du produit |

LHRH, his(6)-N-Et-pronh2(9)- |

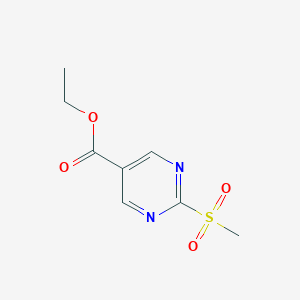

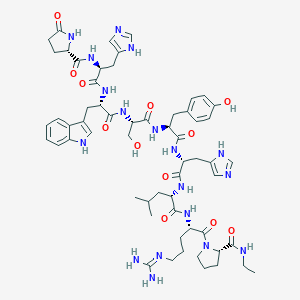

Formule moléculaire |

C59H80N18O12 |

Poids moléculaire |

1233.4 g/mol |

Nom IUPAC |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |

InChI |

InChI=1S/C59H80N18O12/c1-4-64-57(88)48-12-8-20-77(48)58(89)41(11-7-19-65-59(60)61)70-51(82)42(21-32(2)3)71-54(85)46(25-36-28-63-31-68-36)75-52(83)43(22-33-13-15-37(79)16-14-33)72-56(87)47(29-78)76-53(84)44(23-34-26-66-39-10-6-5-9-38(34)39)73-55(86)45(24-35-27-62-30-67-35)74-50(81)40-17-18-49(80)69-40/h5-6,9-10,13-16,26-28,30-32,40-48,66,78-79H,4,7-8,11-12,17-25,29H2,1-3H3,(H,62,67)(H,63,68)(H,64,88)(H,69,80)(H,70,82)(H,71,85)(H,72,87)(H,73,86)(H,74,81)(H,75,83)(H,76,84)(H4,60,61,65)/t40-,41-,42-,43-,44-,45-,46+,47-,48-/m0/s1 |

Clé InChI |

DVRRXWCSMLTCMJ-UAGUUFGPSA-N |

SMILES isomérique |

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CN=CN2)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@@H]7CCC(=O)N7 |

SMILES |

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)NC(=O)C7CCC(=O)N7 |

SMILES canonique |

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)NC(=O)C7CCC(=O)N7 |

Séquence |

XHWSYHLRP |

Synonymes |

6-His-9-N-Et-ProNH2-LHRH GnRH, His(6)-N-Et-ProNH2(9)- LHRH, His(6)-N-Et-ProNH2(9)- LHRH, histidyl(6)-N-ethylprolinamide(9)- NEHP-LHRH |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.